Gypenoside XXV

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

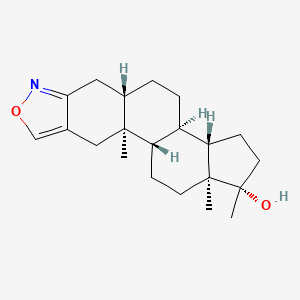

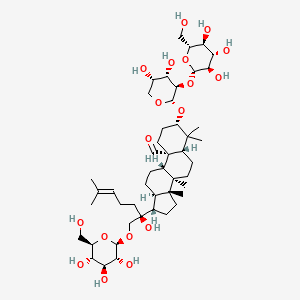

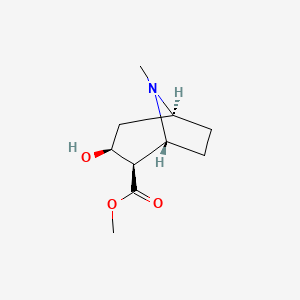

Gypenoside XXV is a triterpenoid saponin.

科学的研究の応用

Neuroprotective Effects : Gypenosides, including Gypenoside XXV, have shown promising results in neuroprotection. They have been observed to enhance memory, as evidenced by improved performance in learning deficit models in mice. Specifically, Gypenosides ameliorated scopolamine-induced memory impairment in mice, suggesting their potential application in treating memory-related disorders (Joh, Yang, & Kim, 2010).

Anticancer Properties : Several studies have demonstrated the potential of Gypenosides in inhibiting the growth of various cancer cell types. For instance, Gypenosides suppressed the growth of human oral cancer cells and induced apoptosis in these cells. This effect was also observed in a murine xenograft model of oral cancer, suggesting a potential application in cancer therapy (Lu et al., 2012). Additionally, Gypenosides have shown antileukemia effects in vitro and in vivo, further underscoring their potential as anticancer agents (Hsu et al., 2011).

Antidepressant Effects : Research indicates that Gypenosides may possess antidepressant-like properties. A study revealed that Gypenosides reversed depressive behavior in mice by inhibiting hippocampal neuroinflammation. This suggests that Gypenosides could be effective in treating depression-related symptoms (Dong et al., 2018).

Cardioprotective Effects : Gypenosides have been found to protect cardiomyocytes against ischemia-reperfusion injury. This protective effect was observed in both in vitro and in vivo studies, indicating the potential of Gypenosides in preventing or treating myocardial ischemia/reperfusion injury (Yu et al., 2016).

Inhibition of Osteoclastogenesis : Gypenosides have been shown to inhibit osteoclast formation, which is significant for conditions like osteoporosis. They were found to regulate NF‐κB, AKT, and MAPK signaling pathways in bone marrow macrophages, suggesting their potential in treating osteoclast-related diseases (Han et al., 2018).

Antiviral Properties : Gypenosides have exhibited inhibitory effects on certain viruses. Specifically, they were found to inhibit bovine viral diarrhea virus replication by interfering with viral attachment and internalization and activating apoptosis of infected cells (Yang et al., 2021).

Gut Microbiota Improvement : In the context of non-alcoholic fatty liver disease, Gypenosides improved intestinal microbiota and alleviated the disease's progression. This suggests their potential in managing diseases associated with gut microbiota imbalances (Huang et al., 2019).

特性

CAS番号 |

81474-84-2 |

|---|---|

分子式 |

C47H78O18 |

分子量 |

931.1 g/mol |

IUPAC名 |

(3S,5S,8R,9S,10S,13R,14R,17S)-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-17-[(2S)-2-hydroxy-6-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C47H78O18/c1-23(2)8-7-14-47(59,22-61-40-37(57)35(55)33(53)27(18-48)62-40)25-11-15-44(5)24(25)9-10-30-45(44,6)16-12-29-43(3,4)31(13-17-46(29,30)21-50)64-42-39(32(52)26(51)20-60-42)65-41-38(58)36(56)34(54)28(19-49)63-41/h8,21,24-42,48-49,51-59H,7,9-20,22H2,1-6H3/t24-,25+,26+,27-,28-,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40-,41+,42+,44-,45-,46-,47-/m1/s1 |

InChIキー |

KHPWSKNLAFECBO-NSMVKXLTSA-N |

異性体SMILES |

CC(=CCC[C@@](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)([C@H]2CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C=O)C)C)O)C |

SMILES |

CC(=CCCC(COC1C(C(C(C(O1)CO)O)O)O)(C2CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C=O)C)C)O)C |

正規SMILES |

CC(=CCCC(COC1C(C(C(C(O1)CO)O)O)O)(C2CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C=O)C)C)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

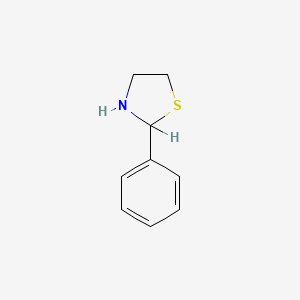

![2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B1205843.png)

![4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1205845.png)